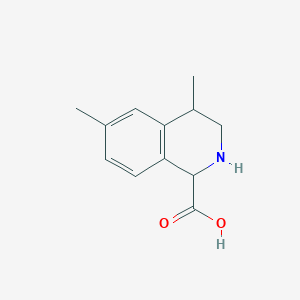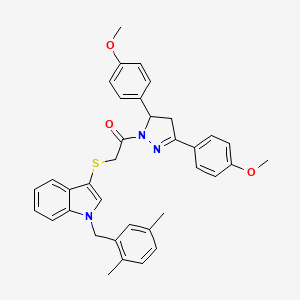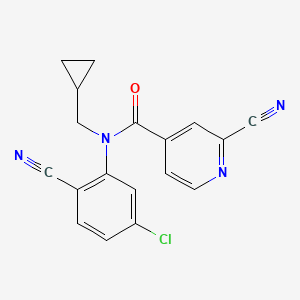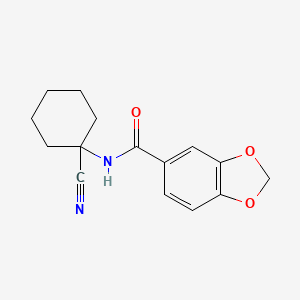
Ácido 4,7-dimetil-1,2,3,4-tetrahidroisoquinolina-1-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a compound belonging to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Mecanismo De Acción
Target of Action
Similar compounds such as 1,2,3,4-tetrahydroisoquinolines have been reported to have a broad spectrum of biological activity and are employed in medicinal chemistry . They are often used to identify, design, and synthesize novel biologically active derivatives of interest in drug development .
Mode of Action
For instance, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives have been synthesized and evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
Biochemical Pathways
Similar compounds such as 1,2,3,4-tetrahydroisoquinolines are known to affect a variety of biochemical pathways, leading to a wide range of pharmacological applications .
Result of Action
Similar compounds have been reported to have a wide range of pharmacological applications, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to parkinson’s disease treatment .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
Análisis Bioquímico
Biochemical Properties
Thiqs are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiqs have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through various methods. One common approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization suggests potential for industrial application, given the availability of starting materials and optimization of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Comparación Con Compuestos Similares
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- 1,2,3,4-Tetrahydroisoquinoline-3-phosphonic acid
- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
Uniqueness: 4,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This distinct structure allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
4,6-dimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-7-3-4-9-10(5-7)8(2)6-13-11(9)12(14)15/h3-5,8,11,13H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBYLYEOSOSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(C2=C1C=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2439592.png)
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide](/img/structure/B2439594.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2439595.png)
![3,6-diethyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2439596.png)
![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)

![N-[1-(2,4-difluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine](/img/structure/B2439603.png)


![[(3,5-Dichloro-6-methylpyridin-2-yl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2439607.png)
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)
![2-[(2,5-Dimethylphenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![N-[2,2-difluoro-2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)

